3-Methyl-10H-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3939-47-7 |
|---|---|
Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
ZTZUBEWGBTVCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 10h Phenothiazine and Its Derivatives
Direct Synthesis Routes to 3-Methyl-10H-Phenothiazine
The formation of the tricyclic phenothiazine (B1677639) core can be achieved through several distinct chemical pathways. These routes range from traditional, heat-driven cyclizations to modern, energy-efficient methods.
Conventional Synthetic Approaches
Historically, the synthesis of phenothiazines has relied on robust, albeit often harsh, reaction conditions. One of the earliest and most fundamental methods involves the reaction of diphenylamine (B1679370) with sulfur at high temperatures, a process first reported by Bernthsen in 1883. orientjchem.org A more common and controlled approach is the cyclization of pre-formed 2-substituted diphenyl sulfides. researchgate.net
A versatile method for generating substituted phenothiazines, including the 3-methyl variant, is the reaction between an appropriate aminothiophenol and a cyclohexanone (B45756) derivative. For instance, this compound can be synthesized from the reaction of 2-aminobenzenethiol with 4-methylcyclohexanone. mdpi.com This reaction proceeds through a transition-metal-catalyzed pathway, providing a direct route to the desired product. Similarly, reacting 2-amino-5-methylbenzenethiol (B1267416) with cyclohexanone also yields this compound. mdpi.com
The Ullmann condensation represents another classical and vital tool for phenothiazine synthesis. wikipedia.org This copper-catalyzed reaction typically involves the intramolecular cyclization of a 2-halodiphenylamine or the intermolecular condensation of an o-aminothiophenol with an activated aryl halide, followed by cyclization. wikipedia.orgmdpi.com While effective, traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org Modern iterations have seen improvements with the use of soluble copper catalysts and various ligands. wikipedia.org
Alkylation at the nitrogen atom (N-10) is a common step to produce derivatives. For example, 3-methylphenothiazine can be methylated at the 10-position using dimethyl sulfate. niscpr.res.in
Microwave-Assisted Synthetic Strategies for Phenothiazine Derivatives
The application of microwave irradiation has emerged as a powerful technique in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of phenothiazine and its derivatives, microwave assistance can lead to dramatically reduced reaction times, improved product yields, and fewer side reactions. orientjchem.orgmdpi.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) utilizes the efficient and uniform heating of the reaction mixture through dielectric polarization, which can accelerate reaction rates and enhance selectivity. researchgate.net This technology has been successfully applied to the formation of the phenothiazine ring. For example, the cyclization of substituted diphenylamines can be achieved efficiently under microwave irradiation, even with bulky substituents that would otherwise lead to low yields with classical heating. mdpi.com
One specific protocol describes the synthesis of phenothiazine derivatives by first creating a biphenyl (B1667301) amine intermediate from a p-substituted phenol (B47542) and an o-substituted aniline (B41778) using microwave irradiation with a ZnCl₂ catalyst. orientjchem.org The subsequent thionation of this intermediate to form the phenothiazine ring is also carried out under microwave conditions, using iodine as a catalyst. orientjchem.org These methods are highlighted as environmentally benign due to their efficiency and reduced energy consumption. orientjchem.org
Furthermore, microwave irradiation has been effectively used for the functionalization of the phenothiazine core, such as in N-alkylation reactions and Hantzsch cyclizations to attach thiazole (B1198619) rings, emphasizing the broad applicability of this technique in phenothiazine chemistry. researchgate.netnih.gov
Smiles Rearrangement Pathways for 10H-Phenothiazine and its Derivatives
The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction and one of the most important methods for synthesizing the phenothiazine ring system, particularly for derivatives with specific substitution patterns. researchgate.netmdpi.com The reaction typically involves the rearrangement of an o-aminodiphenyl sulfide (B99878) bearing an activating group (like a nitro group) ortho or para to the sulfide bridge. researchgate.netmdpi.com
In this S→N type rearrangement, the phenyl or azinyl group migrates from the sulfur atom to the nitrogen atom, forming a more stable diphenylamine intermediate, which then undergoes rapid intramolecular cyclization to yield the phenothiazine or azaphenothiazine core. mdpi.com The synthesis of 3-chloro-1-methyl-7-substituted phenothiazines, for example, proceeds through the Smiles rearrangement of 5-chloro-3-methyl-2-formamido-2'-nitro-4'-substituted-diphenyl sulfides in an alcoholic potassium hydroxide (B78521) solution. d-nb.info Similarly, 1- and 3-methylphenothiazines have been synthesized via the Smiles rearrangement of the corresponding 2-formamido-3'-methyl- or 5'-methyl-2'-nitrodiphenylsulfides. scispace.com
This pathway is often preferred as it allows for precise control over the substitution pattern of the final product based on the choice of starting materials. The rearrangement is typically induced by heating in a basic medium, such as sodium hydroxide in ethanol (B145695) or DMSO. mdpi.com It is a cornerstone reaction in the multistep synthesis of many bioactive phenothiazine derivatives. researchgate.netchesci.com
While not a direct route to the phenothiazine ring itself, the Chapman rearrangement is a related high-temperature reaction that is synthetically significant for preparing N,N-diarylbenzamides from aryl-N-arylbenzimidates. rsc.orgresearchgate.net These products can then be hydrolyzed to diphenylamines, which are key precursors for phenothiazine synthesis via cyclization with sulfur. rsc.org
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, further modifications can be made to alter its properties. Regioselective substitution allows for the precise introduction of various functional groups onto the tricycle.
Regioselective Substitution at the Phenothiazine Nucleus
The Suzuki cross-coupling reaction is a versatile and powerful palladium-catalyzed method for forming carbon-carbon bonds, and it has been effectively applied to the arylation of the phenothiazine nucleus. scirp.orgresearchgate.net This reaction is particularly useful for introducing aryl groups at specific positions, provided a suitable halo-phenothiazine precursor is available.
Research has shown that 3-bromo-10H-phenothiazines can be efficiently coupled with a variety of aryl boronic acids to produce 3-aryl-10H-phenothiazines in good to excellent yields. The reaction is tolerant of the unprotected N-H group on the phenothiazine ring. niscpr.res.in This methodology provides a direct and flexible route to a wide range of 3-aryl derivatives.
Below is a table summarizing the results of Suzuki cross-coupling reactions with 3-bromo-10H-phenothiazine.
Table 1: Suzuki Cross-Coupling of 3-Bromo-10H-phenothiazine with Aryl Boronic Acids Data sourced from a study on the synthesis and electronic properties of 3-aryl 10H-phenothiazines. niscpr.res.in
| Aryl Boronic Acid (Ar-B(OH)₂) | Reaction Time | Product | Yield (%) |
|---|---|---|---|
| p-tBuC₆H₄-B(OH)₂ | 48 h | 3-(p-tert-Butylphenyl)-10H-phenothiazine | 80% |
| p-MeOC₆H₄-B(OH)₂ | 12 h | 3-(p-Methoxyphenyl)-10H-phenothiazine | 78% |
| m-H₂NC₆H₄-B(OH)₂ | 45 h | 3-(m-Aminophenyl)-10H-phenothiazine | 78% |
| p-OHCC₆H₄-B(OH)₂ | 72 h | 3-(p-Formylphenyl)-10H-phenothiazine | 80% |
| m-F₃CC₆H₄-B(OH)₂ | 25 h | 3-(m-Trifluoromethylphenyl)-10H-phenothiazine | 97% |
| 3,5-(F₃C)₂C₆H₃-B(OH)₂ | 12 h | 3-(3,5-Bis(trifluoromethyl)phenyl)-10H-phenothiazine | 87% |
Beyond the Suzuki reaction, other arylation methods are also employed. Direct C-H arylation, another palladium-catalyzed process, allows for the coupling of phenothiazine bromides with thiophene (B33073) derivatives to construct complex organic dyes. acs.org Furthermore, transition-metal-free methods for the arylation of aryllithiums using S-arylphenothiazinium ions have been developed, offering an alternative pathway to biaryl compounds that avoids potential metal contamination. rsc.org Ullmann-type C-N coupling reactions are also a classic method for N-arylation of the phenothiazine core. diva-portal.org
Alkylation and Acylation Reactions at Nitrogen (N-10) of Phenothiazine Systems
The nitrogen atom at the 10-position of the phenothiazine ring system is a primary site for functionalization through alkylation and acylation reactions. These modifications are crucial for altering the electronic and steric properties of the molecule.
The N-alkylation of phenothiazines, including the 3-methyl derivative, is commonly achieved by reacting the parent heterocycle with alkyl halides in the presence of a base. unishivaji.ac.in The choice of base and solvent system is critical for the reaction's success. Strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) are frequently employed to deprotonate the N-H group, generating a nucleophilic phenothiazide anion that readily reacts with an electrophilic alkylating agent. unishivaji.ac.insmolecule.com For instance, the methylation of 3-methylphenothiazine has been successfully carried out using dimethyl sulfate. unishivaji.ac.in Other alkylating agents include various alkyl halides and dialkylaminoalkyl halides. unishivaji.ac.inresearchgate.net Microwave-assisted N-alkylation has also been reported as an efficient and greener alternative to conventional heating. researchgate.net
N-acylation introduces an acyl group at the 10-position, a transformation typically accomplished using acyl chlorides or acid anhydrides. unishivaji.ac.in These reactions can be performed in solvents like toluene (B28343) or dioxane, sometimes with the addition of a base such as pyridine (B92270) or sodium carbonate to neutralize the acid generated. unishivaji.ac.in The presence of a Lewis acid catalyst may be required when using anhydrides. unishivaji.ac.in
The following table summarizes various conditions for N-alkylation and N-acylation of the phenothiazine core.
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Phenothiazines
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., 1-bromopropane) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 10-Alkylphenothiazine |
| N-Methylation | Dimethyl Sulfate | - | - | 10-Methylphenothiazine (B72558) |
| N-Alkylation | Alkyl Halide | Sodium Amide (NaNH₂) | Xylene | 10-Alkylphenothiazine |
| N-Alkylation | Alkyl Halide | Aluminum Halide | - | Alkyl-substituted phenothiazine |
| N-Acylation | Acid Chloride | - | Toluene | 10-Acylphenothiazine |
Electrophilic Aromatic Substitution Reactions on the Phenothiazine Core
The phenothiazine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the heteroatoms and any existing substituents on the rings. The nitrogen and sulfur atoms, along with the activating methyl group at the C-3 position, influence the position of electrophilic attack. For N-substituted phenothiazines, such as 10-methylphenothiazine, electrophilic substitution preferentially occurs at the 3 and 7 positions. datapdf.comsemanticscholar.orgumich.edu
Bromination is a well-documented EAS reaction for this system. The reaction of 10-methylphenothiazine with one equivalent of bromine (Br₂) can yield a mixture of 3-bromo-10-methylphenothiazine and 3,7-dibromo-10-methylphenothiazine. semanticscholar.orgumich.edu The dibrominated product becomes the major product when excess bromine is used. semanticscholar.orgumich.edu These bromo derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions.
Nitration of phenothiazines and their N-alkyl derivatives also demonstrates this regioselectivity. Nitration of 10-methylphenothiazine can yield 10-methyl-3-nitrophenothiazine 5-oxide and 10-methyl-3,7-dinitrophenothiazine 5-oxide. datapdf.com The oxidation of the sulfur atom to a sulfoxide (B87167) often occurs concurrently under the strong oxidizing conditions of nitration. datapdf.com
Table 2: Products of Electrophilic Aromatic Substitution on N-Methylphenothiazine
| Reaction | Electrophile Source | Product(s) | Position of Substitution |
|---|---|---|---|
| Bromination | Br₂ | 3-Bromo-10-methylphenothiazine | C-3 |
| Bromination | Excess Br₂ | 3,7-Dibromo-10-methylphenothiazine | C-3, C-7 |
| Nitration | Nitric Acid | 10-Methyl-3-nitrophenothiazine 5-oxide | C-3 |
Controlled Oxidation of the Sulfur Atom: Synthesis of Sulfoxides and Sulfones
Controlled oxidation to the sulfoxide level can be achieved using mild oxidizing agents. unishivaji.ac.in Hydrogen peroxide is a common reagent for this purpose. unishivaji.ac.in The reaction conditions, such as temperature and concentration of the oxidant, are critical to prevent over-oxidation to the sulfone.
The synthesis of phenothiazine sulfones requires stronger oxidizing conditions. A widely used method involves treating the phenothiazine derivative with 30% hydrogen peroxide in glacial acetic acid. tsijournals.com This method has been successfully applied to synthesize 3-bromo-1-methyl phenothiazine sulfones from the corresponding phenothiazines. tsijournals.com Potassium permanganate (B83412) is another powerful oxidizing agent capable of converting phenothiazines to their respective sulfones. unishivaji.ac.in It is noteworthy that nitration reactions using nitric acid are often accompanied by oxidation of the sulfur atom, leading to the formation of nitrophenothiazine sulfoxides. datapdf.com
Table 3: Oxidation of the Phenothiazine Sulfur Atom
| Starting Material | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| Phenothiazine | H₂O₂ | Ethanol | Phenothiazine-5-oxide (Sulfoxide) |
| 3-Bromo-1-methylphenothiazine | 30% H₂O₂ | Glacial Acetic Acid | 3-Bromo-1-methylphenothiazine-5,5-dioxide (Sulfone) |
Synthesis of Conjugated Systems Incorporating this compound Units
The this compound scaffold serves as an excellent building block for the construction of larger π-conjugated systems, which are of significant interest in the field of organic electronics and materials science. diva-portal.org The synthesis of these extended systems is typically accomplished through modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods rely on the preliminary introduction of a reactive handle, usually a halogen, onto the phenothiazine core.
Halogenated phenothiazines, such as 3-bromo-10-methylphenothiazine, are key precursors for these transformations. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is an efficient method for forming new carbon-carbon bonds. For example, 3-bromo-10H-phenothiazines can be coupled with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate to yield 3-aryl-10H-phenothiazines. ubbcluj.roresearchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3- and 7-positions.
The Heck reaction provides a route to vinyl-substituted phenothiazines by coupling a halogenated phenothiazine with an alkene in the presence of a palladium catalyst. rsc.orgd-nb.info This reaction has been used to synthesize derivatives by reacting brominated phenothiazines with compounds like 4-vinylaniline (B72439) or 4-acetoxystyrene. rsc.org
Furthermore, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, enables the incorporation of ethynyl (B1212043) linkages into the phenothiazine structure. acs.orgresearchgate.net This reaction expands the π-system and has been used to create donor-acceptor molecules with interesting photochemical and electrochemical properties. acs.org
Table 4: Cross-Coupling Reactions for Extending Phenothiazine Conjugation
| Reaction Type | Phenothiazine Precursor | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-10H-phenothiazine | Aryl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Aryl-10H-phenothiazine |
| Heck | 3-Bromophenothiazine | 4-Vinylaniline | Pd(OAc)₂ / (o-tol)₃P | 3-Styryl-phenothiazine derivative |
Spectroscopic Characterization Techniques for 3 Methyl 10h Phenothiazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of phenothiazine (B1677639) derivatives, offering unparalleled insight into the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 3-Methyl-10H-phenothiazine provides a distinct fingerprint of its molecular structure. The protons on the aromatic rings typically appear as a complex multiplet in the region of δ 6.5-7.8 ppm. rsc.org The methyl group (CH₃) at the C-3 position introduces a characteristic singlet, generally observed in the upfield region around δ 2.2-2.4 ppm. orientjchem.orgchesci.com
A key feature in the spectrum of 10H-phenothiazines is the signal for the N-H proton. This proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of δ 8.2-9.1 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. orientjchem.orgchesci.comubbcluj.ro The exact chemical shift is sensitive to the solvent and concentration.
The introduction of the methyl group at the C-3 position influences the chemical shifts of the nearby aromatic protons. Compared to the unsubstituted phenothiazine, the electron-donating nature of the methyl group is expected to cause a slight upfield shift (to a lower δ value) for the ortho and para protons (H-2, H-4, and H-1).
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phenothiazines Data compiled from various sources for analogous structures.
| Proton | Typical Chemical Shift Range (δ ppm) | Multiplicity | Reference Compound(s) |
|---|---|---|---|
| N-H (at C-10) | 8.2 - 9.1 | Singlet (s), broad | 1-Methyl-phenothiazines, 3-Aryl-10H-phenothiazines orientjchem.orgubbcluj.ro |
| Aromatic Protons | 6.3 - 7.8 | Multiplet (m) | Various phenothiazine derivatives rsc.orgchesci.comubbcluj.ro |
| CH₃ (at C-1/C-3) | 2.2 - 2.7 | Singlet (s) | 1-Methyl-phenothiazines orientjchem.orgchesci.com |
¹³C NMR spectroscopy is essential for confirming the carbon skeleton of this compound. The spectrum will display signals for all unique carbon atoms in the molecule. The aromatic carbons of the phenothiazine core typically resonate in the δ 110-150 ppm range. The carbons directly bonded to the heteroatoms (nitrogen and sulfur), known as bridgehead carbons, are found at distinct chemical shifts. For instance, C-4a and C-5a are often observed around δ 140-145 ppm, while C-9a and C-10a appear around δ 120-130 ppm. chesci.comrsc.org
The methyl carbon (CH₃) at the C-3 position gives rise to a signal in the aliphatic region, typically between δ 13-21 ppm. chesci.comrsc.org The C-3 carbon, being directly attached to the methyl group, will show a downfield shift compared to the corresponding carbon in unsubstituted phenothiazine. Conversely, the electron-donating effect of the methyl group will cause a slight upfield shift for the ortho (C-2, C-4) and para (C-1) carbons. oup.com
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Phenothiazines Data compiled from various sources for analogous structures.
| Carbon | Typical Chemical Shift Range (δ ppm) | Reference Compound(s) |
|---|---|---|
| Aromatic C | 112 - 136 | Various phenothiazine derivatives chesci.comrsc.org |
| Aromatic C-N / C-S (Bridgehead) | 119 - 145 | Various phenothiazine derivatives chesci.comrsc.org |
| C-3 (bearing CH₃) | ~129 - 133 | Inferred from methyl-substituted aromatics rsc.org |
| CH₃ | 13 - 21 | 1-Methyl-phenothiazines chesci.comrsc.org |
The phenothiazine ring system is not planar but exists in a folded conformation along the N-S axis. Advanced NMR techniques are crucial for probing the three-dimensional structure and dynamic behavior of these molecules.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish definitive structural assignments.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the aromatic rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the position of substituents like the methyl group by observing correlations from the methyl protons to the C-2, C-3, and C-4 carbons. mdpi.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, providing vital information about the molecule's conformation and stereochemistry. mdpi.com For phenothiazines, NOESY can help determine the preferred orientation of side chains relative to the tricyclic core. rsc.org
Relaxation Time (T₁) Measurements: Carbon-13 T₁ relaxation times can provide insights into the mobility of different parts of the molecule. For instance, the mobility of the methyl group can be compared to the more rigid aromatic framework. rsc.org
Studies on related phenothiazine derivatives have shown that the tricyclic system is a predominant factor in stabilizing specific conformations, often through aggregation in solution. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands corresponding to specific molecular vibrations. clockss.org
N-H Stretching: A sharp and relatively intense band corresponding to the N-H stretching vibration is one of the most characteristic features. It typically appears in the region of 3300-3500 cm⁻¹. orientjchem.orgchesci.comubbcluj.ro The presence of this band confirms that the nitrogen at position 10 is unsubstituted.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹.
C-H Bending: The C-H deformation (bending) vibrations of the methyl group are typically seen as sharp bands in the regions of 1490-1450 cm⁻¹ and 1380-1375 cm⁻¹. orientjchem.org
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1500-1600 cm⁻¹ region. researchgate.net
C-N and C-S Stretching: The C-N and C-S stretching vibrations of the central thiazine (B8601807) ring are found in the fingerprint region of the spectrum. The C-S-C symmetric stretching mode is often assigned to a band around 1070-1090 cm⁻¹. chesci.comresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Sharp, Medium-Intense | orientjchem.orgubbcluj.ro |
| Aromatic C-H Stretch | 3000 - 3100 | Variable | General IR correlation |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Variable | ubbcluj.ro |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | researchgate.net |
| C-H Bend (CH₃) | 1450 - 1490, 1375 - 1380 | Sharp | orientjchem.org |
| C-S-C Stretch | ~1070 | Medium | chesci.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation pathways upon ionization, which aids in structural confirmation.
In electron ionization (EI) or chemical ionization (CI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙ or [M+H]⁺). For many phenothiazine derivatives, the molecular ion peak is the base peak (the most intense peak) in the spectrum, indicating the significant stability of the phenothiazinyl radical cation. ubbcluj.ronih.gov
For this compound (C₁₃H₁₁NS), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 213.06 m/z. Fragmentation patterns can provide further structural information. Common fragmentations in phenothiazine systems involve the loss of the N-H proton ([M-H]⁺) or cleavage related to substituents on the ring. chesci.com The stability of the tricyclic system means that fragmentation of the core itself is less common under standard conditions.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z (Monoisotopic) | Significance |
|---|---|---|---|
| [M]⁺˙ | [C₁₃H₁₁NS]⁺˙ | 213.06 | Molecular Ion (often the base peak) rsc.org |
| [M-H]⁺ | [C₁₃H₁₀NS]⁺ | 212.05 | Loss of hydrogen from N-H chesci.com |
| [M-CH₃]⁺ | [C₁₂H₈NS]⁺ | 198.04 | Loss of the methyl group |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), shows characteristic absorption bands in the UV and sometimes the near-visible region.
The UV-Vis spectrum of phenothiazine and its simple derivatives is generally characterized by two or three main absorption bands. ubbcluj.roresearchgate.net
An intense band at shorter wavelengths (around 250-260 nm) is attributed to a π-π* transition within the conjugated aromatic system of the phenothiazine nucleus. researchgate.netmdpi.com
A second band at longer wavelengths (around 310-330 nm) is often assigned to an n-π* transition, involving the non-bonding electrons of the nitrogen and/or sulfur atoms. ubbcluj.roresearchgate.net
The position and intensity of these bands are sensitive to substitution on the phenothiazine ring. The electron-donating methyl group at the C-3 position is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenothiazine, due to the extension of the conjugated system and raising of the Highest Occupied Molecular Orbital (HOMO) energy level. ubbcluj.roresearchgate.net Large Stokes shifts are often observed for phenothiazine derivatives, indicating a significant change in geometry between the ground and excited states. researchgate.net
Table 5: Typical UV-Visible Absorption Maxima (λmax) for Phenothiazine Systems
| Compound | λmax (nm) | Solvent/Conditions | Assigned Transition | Reference |
|---|---|---|---|---|
| Phenothiazine | ~253, ~320 | - | π-π, n-π | ubbcluj.ro |
| 10-Methyl-10H-phenothiazine | ~255, ~310 | - | π-π, n-π | ubbcluj.ro |
| Phenothiazine Radical Cation | ~516-526 | Oxidized state | HOMO → SOMO | researchgate.netmdpi.com |
Advanced Photophysical Studies of 3 Methyl 10h Phenothiazine and Analogues
Electronic Excited States and Their Relaxation Pathways
Upon absorption of light, phenothiazine (B1677639) derivatives are promoted to an electronic excited state. The subsequent de-excitation can occur through various radiative and non-radiative pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion. The efficiency and kinetics of these processes are highly dependent on the molecular structure and the surrounding environment.
Singlet State Properties: Fluorescence Quantum Yields and Lifetimes
The first excited singlet state (S₁) of phenothiazine and its analogues is typically short-lived and characterized by a low fluorescence quantum yield (Φf) rsc.orgresearchgate.net. This is largely due to efficient non-radiative decay pathways, particularly intersystem crossing to the triplet manifold rsc.org. The non-planar, butterfly-like structure of the phenothiazine core also contributes to non-radiative decay, although this same feature helps prevent aggregation-induced quenching rsc.org.
For many phenothiazine derivatives, the fluorescence quantum yields are generally below 0.10, with lifetimes in the nanosecond range researchgate.netresearchgate.net. For instance, studies on various N-alkylated phenothiazines show that substituents and solvent polarity significantly influence these properties nih.govacs.org. While specific data for 3-Methyl-10H-phenothiazine is scarce, extensive research on its close analogue, 10-methylphenothiazine (B72558) (MPT or MPS), and related derivatives provides valuable insight. The fluorescence quantum yield for the unmodified phenothiazine core is exceptionally low (0.0016 in cyclohexane) due to its non-planarity and forbidden electronic transitions rsc.org. However, derivatization can alter these properties. For example, a donor-acceptor molecule, 3-(4-phenyl-2-quinolyl)-10-methylphenothiazine, exhibited a significantly higher fluorescence quantum yield of 71% nih.gov.
The fluorescence emission for many phenothiazine derivatives is often observed in the 420-450 nm region. researchgate.net The introduction of different functional groups can shift this emission; for example, N-phosphorylated phenothiazine shows a blue-shifted emission band at 374 nm compared to 10H-phenothiazine (454 nm) and 10-methyl-phenothiazine (450 nm) nih.gov.
Table 1: Fluorescence Properties of Selected Phenothiazine Analogues
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |
|---|---|---|---|---|
| 10-Methylphenothiazine-derived donor-acceptor molecule (3PQMPT) | - | 0.71 | - | nih.gov |
| 10-Methylphenothiazine-derived donor-acceptor molecule (2PQMPT) | - | 0.46 | - | nih.gov |
| Naphthalimide-phenothiazine dyad (NI-PTZ) | n-Hexane | - | 16.0 ns (99.9%) / 14.4 µs (0.1%) | nih.gov |
| Naphthalimide-phenothiazine triad (B1167595) (NI-PTZ₂) | - | - | 7.2 ns (99.6%) / 2.0 µs (0.4%) | nih.gov |
| 10-Ethyl-10H-phenothiazine-3-carboxylate derivatives | Solid State | - | up to 1.4 ns | researchgate.net |
Note: The table presents data for phenothiazine analogues to illustrate typical properties, due to the limited availability of specific data for this compound.
Triplet State Characteristics: Intersystem Crossing and Lifetimes
A major deactivation pathway for the excited singlet state of phenothiazines is intersystem crossing (ISC), a process that populates the lowest triplet state (T₁) rsc.orgwikipedia.org. This transition is often highly efficient in phenothiazines, making them effective triplet photosensitizers nih.gov. The triplet state is significantly longer-lived than the singlet state, with lifetimes often extending into the microsecond range, as the transition from the triplet state back to the singlet ground state is spin-forbidden nih.gov.
The efficiency of ISC can be influenced by the presence of heavy atoms, which enhances spin-orbit coupling, and by the molecular structure wikipedia.orgsmolecule.com. In many donor-acceptor systems involving phenothiazine, a mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC) is dominant nih.govacs.org.
For 10-methylphenothiazine, the triplet quantum yield (ΦT) has been reported to be as high as 60% in N,N-dimethylacetamide (DMA), with a corresponding triplet lifetime of 40 µs nih.gov. In contrast, 10-phenyl phenothiazine has a much shorter triplet lifetime of approximately 420 ns in acetonitrile (B52724) nih.gov. This highlights the significant impact of the substituent at the 10-position on the triplet state characteristics. Nanosecond transient absorption studies of naphthalenediimide-phenothiazine triads have observed triplet state lifetimes of up to 95.7 µs in nonpolar solvents like cyclohexane (B81311) nih.govacs.org.
Table 2: Triplet State Properties of Selected Phenothiazine Analogues
| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) | Reference |
|---|---|---|---|---|
| 10-Methylphenothiazine | DMA | 0.60 | 40 µs | nih.gov |
| 10-Phenyl phenothiazine | Acetonitrile | - | ~420 ns | nih.gov |
| Naphthalimide-phenothiazine dyad (NI-PTZ) | - | - | 4-48 µs | nih.gov |
| Naphthalenediimide-phenothiazine triad | Cyclohexane | - | 95.7 µs | nih.govacs.org |
Note: This table includes data for phenothiazine analogues to provide representative values.
Photochemical Reaction Mechanisms of Phenothiazines
The excited states of phenothiazines, particularly the long-lived triplet state, are chemically reactive and can initiate various photochemical processes. These reactions are the basis for their photosensitizing effects, which can lead to the damage of biological molecules researchgate.net.
Photoionization Processes and Radical Cation Formation
A key photochemical pathway for phenothiazines upon UV irradiation is photoionization, which results in the ejection of an electron and the formation of a stable phenothiazine radical cation (PTZ•⁺) researchgate.netresearchgate.net. This process is particularly efficient in aqueous or polar environments rsc.org. The photoionization of 10-methylphenothiazine (MPT), for example, has been extensively studied, showing the formation of the MPT•⁺ radical cation, which can be detected by techniques like electron spin resonance (ESR) and diffuse reflectance spectroscopy researchgate.netsol-gel.netresearchgate.net.
The MPT radical cation (MPT•⁺) is a stable species, and its formation is a key step in initiating the degradation of biomolecules nih.gov. The stability of the radical cation is a characteristic feature of the phenothiazine scaffold acs.org. Studies have shown that these radical cations can be generated within various media, including micellar solutions, polymer films, and mesoporous silica, where they can exhibit long lifetimes, facilitating charge separation researchgate.netresearchgate.netacs.org. The formation of the radical cation is often a monophotonic process at room temperature researchgate.net.
Photosensitization Phenomena, including Singlet Oxygen Generation
Phenothiazines are well-known photosensitizers, a property stemming from their efficient population of a reactive triplet state researchgate.netnih.gov. This excited triplet molecule can interact with molecular oxygen (³O₂) via two primary pathways researchgate.netrsc.org:
Type II Mechanism (Energy Transfer): The triplet sensitizer (B1316253) transfers its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is a major pathway for many phenothiazines, which generally have high singlet oxygen quantum yields researchgate.netnih.gov. Studies on 10-methylphenothiazine confirm that energy transfer to produce ¹O₂ is a significant process researchgate.netrsc.org.
Type I Mechanism (Electron Transfer): The triplet sensitizer engages in an electron transfer reaction, often with oxygen, to produce radical species like the superoxide (B77818) anion (O₂˙⁻) and the phenothiazine radical cation (PTZ•⁺) researchgate.netrsc.org.
Both singlet oxygen and superoxide are reactive oxygen species (ROS) capable of oxidizing biological substrates like lipids, proteins, and DNA, which is the basis for the phototoxic side effects of many phenothiazine-based drugs researchgate.netnih.gov. The quantum yield of singlet oxygen production by 10-methylphenothiazine solubilized in micellar systems was found to be similar to that in various neat solvents researchgate.netrsc.org.
Solvatochromic Behavior and Environmental Effects on Phenothiazine Photophysics
The photophysical properties of phenothiazine derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly affect the energies of the ground and excited states, leading to shifts in the absorption and emission spectra rsc.orgresearchgate.net.
Many phenothiazine derivatives exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases rsc.orgresearchgate.net. This is indicative of an intramolecular charge transfer (ICT) character in the excited state, where the excited state has a larger dipole moment than the ground state and is thus better stabilized by polar solvents researchgate.netemerald.com. In some cases, a negative solvatochromism (a blue shift in more polar solvents) has been observed, suggesting a more complex interplay of factors, including specific interactions like hydrogen bonding nih.govrsc.org.
Studies on 10-alkylated phenothiazines have shown that their photophysical properties depend more on the solvent and substituents on the phenothiazine ring than on the nature of the N-alkyl chain nih.govacs.org. For example, the triplet state behavior of 2-halogenated derivatives is dramatically different in phosphate (B84403) buffer compared to organic solvents, with both the quantum yield and lifetime dropping significantly nih.govacs.org. This efficient quenching in aqueous environments is a critical factor in the phototoxicity of these drugs nih.govacs.org. The environment of microheterogeneous systems, such as micelles, can also profoundly affect photooxidation pathways by influencing the stability and reactivity of intermediates like radical cations researchgate.netrsc.org.
Thermally Activated Delayed Fluorescence (TADF) Characteristics of 10-Methyl-10H-Phenothiazine-5,5-dioxide Derivatives
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient conversion of triplet excitons into singlet excitons through reverse intersystem crossing (rISC), a process that is critical for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.govsci-hub.se Materials capable of TADF typically possess a small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states. sci-hub.seresearchgate.net The design of molecules with a distinct donor-acceptor (D-A) architecture is a common strategy to achieve a small ΔEST. In this context, phenothiazine derivatives have been extensively investigated. researchgate.netrsc.org
The oxidation of the sulfur atom in the phenothiazine core to a sulfone group significantly alters its electronic properties. researchgate.net The resulting 10-Methyl-10H-phenothiazine-5,5-dioxide unit functions as an effective electron acceptor, which can be paired with various electron-donating moieties to construct potent TADF emitters. researchgate.netsioc-journal.cn
Detailed research has been conducted on intramolecular charge transfer (ICT) compounds where the 10-methyl-10H-phenothiazine-5,5-dioxide unit acts as the acceptor and moieties such as 9,9-dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ) serve as the electron donors. sioc-journal.cn The photophysical properties of these compounds demonstrate their potential as TADF materials. For instance, derivatives have been synthesized that exhibit delayed fluorescence lifetimes in the microsecond range and small ΔEST values, which are prerequisites for efficient TADF. sioc-journal.cn
Specifically, two compounds, designated as 1a (with a DMAC donor) and 1b (with a PXZ donor), were synthesized and their photophysical properties were systematically investigated. sioc-journal.cn In a 5 wt% doped poly(methyl methacrylate) (PMMA) film, these compounds showed delayed fluorescence lifetimes of 5.78 µs and 20.00 µs, respectively. sioc-journal.cn Time-resolved fluorescence and phosphorescence spectra at 77 K were used to determine the energy gaps (ΔEST) between the S1 and T1 states. sioc-journal.cn The experimental ΔEST values for 1a and 1b were found to be 0.203 eV and 0.177 eV, respectively, indicating their promise as TADF materials. sioc-journal.cn
The key photophysical data for these 10-Methyl-10H-phenothiazine-5,5-dioxide derivatives are summarized in the table below.
Photophysical Properties of 10-Methyl-10H-phenothiazine-5,5-dioxide Derivatives
| Compound | Donor Moiety | Max Emission (λmax in Toluene) | PLQY (Toluene) | Delayed Fluorescence Lifetime (τd) | Singlet-Triplet Energy Gap (ΔEST) |
| 1a | DMAC | 455 nm | 0.083 | 5.78 µs | 0.203 eV |
| 1b | PXZ | 511 nm | 0.098 | 20.00 µs | 0.177 eV |
| Data sourced from a study on the photophysical and electrochemical properties of these derivatives. sioc-journal.cn |
Further studies have explored the effect of linking the phenothiazine dioxide core with other strong acceptor units, such as naphthalimide, to modulate the TADF characteristics. rsc.org These complex structures also exhibit interesting photophysical properties, although the ΔEST can be larger in these systems compared to the classic D-A structures. For instance, in a series of naphthalimide-phenothiazine dioxide derivatives, the ΔEST was found to be approximately 0.6 eV, which is generally too large for efficient TADF. rsc.org However, the strategic insertion of a phenyl bridge between the donor and acceptor units has been shown to influence the fluorescence efficiency and rate constants. rsc.org
The thermal stability of these compounds is another critical factor for their application in electronic devices. Thermogravimetric analysis has shown that derivatives of 10-methyl-10H-phenothiazine-5,5-dioxide exhibit high thermal stability, with decomposition temperatures often exceeding 420 °C. sioc-journal.cn This robustness, combined with their promising TADF characteristics, makes them strong candidates for the development of high-performance OLEDs. nih.gov
Electrochemical Investigations of 3 Methyl 10h Phenothiazine and Its Redox Behavior
Cyclic Voltammetry Studies for Oxidation Potentials and Reversibility of Phenothiazine (B1677639) Systems
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of phenothiazine derivatives. It provides crucial information about oxidation potentials, the reversibility of electron transfer processes, and the stability of the generated species.
The electrochemical oxidation of phenothiazines is a focal point of many studies. nih.govresearchgate.net For the parent 10-methylphenothiazine (B72558), CV studies reveal two successive one-electron oxidation steps. acs.orgacs.org The first oxidation is a reversible process that forms a stable radical cation (PTZ•+), while the second oxidation, which generates a dication (PTZ2+), is often quasi-reversible or irreversible, indicating the lower stability of the dication species. acs.org
The oxidation potentials are sensitive to the substituents on the phenothiazine ring and the N-position. For instance, the introduction of two phenylquinoline groups at the 3 and 7 positions of 10-methylphenothiazine results in oxidation potentials of +0.67 V and +1.37 V (vs SCE). acs.org In another study, a series of 3-aryl-10H-phenothiazines were synthesized, and their electronic properties were investigated using cyclic voltammetry. ubbcluj.ro The oxidation potentials of these compounds were found to be influenced by the nature of the aryl substituent. ubbcluj.ro
The reversibility of the redox processes is a key parameter. Many phenothiazine derivatives exhibit a reversible first oxidation wave, indicating good stability of the resulting radical cation. rsc.orgsemanticscholar.org This stability is a desirable feature for applications in areas like redox flow batteries and photoredox catalysis. chemrxiv.orgbeilstein-journals.org However, the second oxidation to the dication is often less reversible, suggesting that the dication is more reactive and may undergo subsequent chemical reactions. acs.orgacs.org
Below is a table summarizing representative oxidation potentials for various phenothiazine derivatives, illustrating the impact of substitution on their redox properties.
| Compound | First Oxidation Potential (E½, V vs. Fc/Fc+) | Second Oxidation Potential (E½, V vs. Fc/Fc+) | Reference |
| Phenothiazine (PTZ) | 0.16 | --- | rsc.org |
| 10-Methylphenothiazine (10-MP) | +0.67 (vs SCE) | +1.37 (vs SCE) | acs.org |
| 3,7-bis[4-phenyl-2-quinolyl]-10-methylphenothiazine | +0.67 (vs SCE) | +1.37 (vs SCE) | acs.org |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 | --- | chemrxiv.org |
| Thioether PTZ derivative | 0.19 | --- | rsc.org |
| Sulfoxide (B87167) PTZ derivative | 0.29 | --- | rsc.org |
| Sulfone PTZ derivative | 0.31 | --- | rsc.org |
| N-Arylphenothiazine | 0.75 (vs SCE) | --- | beilstein-journals.org |
| 4-NO2 substituted N-phenylphenothiazine | 0.89 (vs SCE) | --- | beilstein-journals.org |
| N,N-dimethylamino substituted N-phenylphenothiazine | 0.57 (vs SCE) | --- | beilstein-journals.org |
Note: The reference electrode used can vary between studies (e.g., Fc/Fc+ or SCE), which should be considered when comparing absolute potential values.
Mechanistic Pathways of Electrochemical Oxidation
The electrochemical oxidation of phenothiazines proceeds through a series of steps involving electron transfer and the formation of reactive intermediates. researchgate.netmdpi.com
The initial step in the electrochemical oxidation of phenothiazine and its derivatives is typically a one-electron transfer process. cdnsciencepub.comcdnsciencepub.com This reversible step leads to the formation of a radical cation. researchgate.netcdnsciencepub.com This process is often diffusion-controlled. cdnsciencepub.comresearchgate.nettandfonline.com
The formation of a stable radical cation is a characteristic feature of phenothiazine electrochemistry. researchgate.netcdnsciencepub.comresearchgate.net The radical cation is often intensely colored and can be characterized by spectroscopic techniques such as UV-Vis-NIR and electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The stability of this radical cation is attributed to the delocalization of the unpaired electron and the positive charge over the planarized π-system of the phenothiazine core. nih.gov
The dication, formed upon the second oxidation, is generally less stable than the radical cation. acs.org Its formation can be observed in cyclic voltammetry, but it often undergoes subsequent chemical reactions, leading to irreversibility in the second redox wave. acs.org The stability of both the radical cation and the dication can be influenced by the substituents on the phenothiazine ring system. researchgate.netmdpi.com For instance, the introduction of certain substituents can enhance the stability of the oxidized species. nih.gov
Influence of Substituents and Medium on Phenothiazine Redox Properties
The redox properties of phenothiazines are highly tunable through chemical modification and the choice of the surrounding medium.
Substituents on the phenothiazine core have a profound effect on the oxidation potentials. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. beilstein-journals.orgacs.org For example, N-arylphenothiazines with electron-donating substituents exhibit lower reduction potentials compared to those with electron-withdrawing groups. beilstein-journals.org The position of the substituent also plays a crucial role. acs.org The introduction of bulky substituents can induce steric strain, which can also affect the redox potentials. acs.org
The nature of the solvent and the supporting electrolyte can also influence the redox behavior. researchgate.netcdnsciencepub.com For instance, the electrochemical oxidation of phenothiazine has been studied in various media, including acetonitrile (B52724) and aqueous solutions. researchgate.netcdnsciencepub.com The stability of the generated radical cations can vary significantly depending on the medium. researchgate.net
Electrochemical Synthesis of Oxidized Forms (Sulfoxides and Sulfones)
Electrochemical methods can be employed for the synthesis of oxidized derivatives of phenothiazines, such as sulfoxides and sulfones. chemrxiv.orgmdpi.com The oxidation typically occurs at the sulfur atom of the phenothiazine ring. researchgate.nettandfonline.com
The process involves the initial one-electron oxidation of the phenothiazine to form a radical cation. mdpi.comresearchgate.net In the presence of a suitable oxygen source, such as water in a non-anhydrous solvent, the radical cation can be intercepted to form the sulfoxide. mdpi.comresearchgate.net Further oxidation can then lead to the formation of the corresponding sulfone. chemrxiv.orgrsc.org The selectivity towards the sulfoxide or sulfone can often be controlled by adjusting the electrochemical parameters, such as the applied current or potential. researchgate.net This method offers a green and controlled approach to the synthesis of these oxidized species. chemrxiv.org
Theoretical and Computational Chemistry Approaches to 3 Methyl 10h Phenothiazine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical investigation of phenothiazine (B1677639) derivatives. These methods allow for a detailed exploration of the electronic landscape of molecules, providing data on orbital energies, charge distributions, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state geometries and electronic properties of phenothiazine derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and predict key electronic parameters. mdpi.com
A critical aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding HOMO-LUMO energy gap. This gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.netpmf.unsa.ba For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, which includes the nitrogen and sulfur heteroatoms, while the LUMO is often distributed over the acceptor part of the molecule. mdpi.com The HOMO-LUMO energy gap can be tailored by introducing different substituents, which in turn influences the compound's electronic and optical properties. mdpi.com
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for a Phenothiazine-based Dye using DFT
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.14 |
| LUMO | -2.84 |
| HOMO-LUMO Gap | 2.30 |
Data sourced from a study on phenothiazine-based dyes for organic solar cells. mdpi.com
The accuracy of DFT calculations in predicting geometries and electronic properties has been shown to be reliable when compared with experimental data, making it an indispensable tool in the rational design of new phenothiazine-based materials. mdpi.comemerald.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of excited state properties and electronic transitions. rsc.orgresearchgate.netaps.org This method has become a popular tool for calculating absorption and emission spectra of molecules. rsc.org By applying TD-DFT, researchers can predict the vertical transition energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). sioc-journal.cnresearchgate.netutwente.nl
For phenothiazine derivatives, TD-DFT calculations are crucial for understanding their photophysical properties. emerald.comjlu.edu.cn These calculations can elucidate the character of the excited states, such as whether they involve intramolecular charge transfer (ICT), which is a key process in many applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). emerald.comajchem-a.com The method can predict the maximum absorption wavelengths (λmax) and how they are influenced by different solvents, a phenomenon known as solvatochromism. emerald.com
For example, in a study of a novel phenothiazine-based dye, TD-DFT calculations at the B3LYP/6-31G level were used to simulate the UV-Vis absorption spectrum. emerald.com The results showed good agreement with experimental data and confirmed the ICT nature of the observed absorption bands. emerald.com Furthermore, TD-DFT can be used to calculate the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF). sioc-journal.cn
Table 2: Calculated Optical Properties of a Phenothiazine Derivative using TD-DFT
| Property | Calculated Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 495 nm |
| Oscillator Strength (f) | 1.5 |
| Excitation Energy | 2.5 eV |
Note: These are representative values and can vary significantly depending on the specific derivative and computational parameters. ajchem-a.com
While TD-DFT is a powerful tool, its accuracy can depend on the choice of the exchange-correlation functional, especially for describing charge-transfer excitations. rsc.orgacs.org Therefore, careful validation and comparison with experimental results are often necessary. utwente.nl
Molecular Dynamics and Conformational Analysis of Phenothiazine Structures
Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques for studying the dynamic behavior and three-dimensional structure of molecules like 3-Methyl-10H-phenothiazine. The phenothiazine core is not planar and typically adopts a characteristic "butterfly" conformation, with the two benzene (B151609) rings folded along the N-S axis. smolecule.comnih.gov The degree of this folding, often described by a dihedral angle, significantly influences the molecule's properties. nih.govresearchgate.net
Conformational analysis helps in identifying the most stable conformations and the energy barriers between them. For instance, the methyl group at the 10-position influences the steric and electronic properties of the phenothiazine ring system. Computational studies have shown that even small changes in substituents can alter the preferred conformation and the packing of molecules in the solid state.
MD simulations provide a way to explore the conformational landscape of phenothiazine derivatives over time, offering insights into their flexibility and how they interact with their environment. researchgate.net These simulations can be particularly useful for understanding the behavior of these molecules in solution or within biological systems. For example, MD simulations can help to understand how the long alkyl chains in some phenothiazine derivatives affect their lipophilicity and solubility.
Structure-Electroactivity Relationship (SeAR) Modeling of Phenothiazine Derivatives
Structure-Electroactivity Relationship (SeAR) modeling is a specialized area of quantitative structure-property relationships (QSPR) that focuses on correlating the molecular structure of compounds with their electrochemical properties. For phenothiazine derivatives, SeAR studies are crucial for understanding and predicting their redox behavior. mdpi.comchemrxiv.org
These studies often involve synthesizing a series of analogues with systematic variations in their structure, such as changing the substituents on the phenothiazine ring or modifying the side chain attached to the nitrogen atom. mdpi.comchemrxiv.org The electrochemical properties, particularly the oxidation potentials, are then measured using techniques like cyclic voltammetry. mdpi.comchemrxiv.org
By analyzing the trends in oxidation potentials across the series of compounds, researchers can establish relationships between specific structural features and the ease of oxidation. For example, it has been observed that the presence of electron-withdrawing groups, like a chlorine atom, generally makes the phenothiazine scaffold more difficult to oxidize. mdpi.comchemrxiv.org Conversely, the nature of the substituent on the nitrogen atom also plays a significant role in determining the oxidation potential. mdpi.comchemrxiv.org This systematic approach allows for the rational design of new phenothiazine derivatives with tailored electrochemical properties for specific applications. nih.govresearchgate.net
Reactivity and Mechanistic Studies of 3 Methyl 10h Phenothiazine
Oxidation Reactions and Product Characterization
The oxidation of phenothiazine (B1677639) and its derivatives, including 3-Methyl-10H-phenothiazine, is a key area of study due to its relevance in various applications, from pharmaceuticals to materials science. rsc.orgdtic.mil The oxidation process can involve the sulfur and nitrogen heteroatoms as well as the aromatic rings. dtic.mil
Chemical Oxidation Pathways
The chemical oxidation of phenothiazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.net Common oxidizing agents include hydrogen peroxide, ferric chloride, and potassium permanganate (B83412). dtic.mil
The oxidation of the sulfur atom is a primary pathway, leading to the formation of sulfoxides and sulfones. For instance, phenothiazine can be oxidized by hydrogen peroxide in the presence of alcoholic potassium hydroxide (B78521) to yield phenothiazine-5-oxide (a sulfoxide). dtic.mil Further oxidation can produce phenothiazine-5-dioxide (a sulfone). dtic.mil
Electrochemical studies on phenothiazine have shown a two-step oxidation process. mdpi.com The first step is a one-electron transfer forming a radical cation (PTZ•+), followed by a second electron transfer to form a dication (PTZ2+). mdpi.com These reactive intermediates can then undergo further chemical reactions, such as reacting with water to form a sulfoxide (B87167) or undergoing dimerization. mdpi.com The specific pathway, whether a simple two-electron transfer (EE mechanism) or one involving subsequent chemical reactions (EEC or EECC), is highly dependent on the experimental conditions, particularly the solvent system. mdpi.com In non-aqueous environments, the EE mechanism tends to dominate, while in aqueous or mixed solvents, follow-up chemical reactions become more significant. mdpi.com
For substituted phenothiazines like this compound, the nature and position of the substituent influence the oxidation potential and the stability of the resulting oxidized species. The methyl group at the 3-position is an electron-donating group, which can affect the electron density of the phenothiazine ring system and, consequently, its reactivity towards oxidation.
Catalytic Oxidation Mechanisms of Phenothiazine Systems
Catalytic oxidation provides an alternative route for the transformation of phenothiazines. For example, the aerial oxidation of various phenothiazines to their corresponding sulfoxides can be catalyzed by nitric oxide and related nitrogen oxides. rsc.org In this process, the phenothiazine is first oxidized to its cation radical, which then reacts with nitrate (B79036) present in the reaction medium to form the sulfoxide. rsc.org
Phenothiazine derivatives have also been investigated as photoredox catalysts for various organic transformations. rsc.orgbeilstein-journals.org Extended phenothiazines, for instance, have shown the ability to catalyze the oxidative coupling of amines to imines under UV or visible light irradiation. rsc.org The catalytic cycle typically involves the photoinduced electron transfer from the phenothiazine catalyst to a substrate. beilstein-journals.org
Photoreactivity and Degradation Mechanisms of Phenothiazine Derivatives
Phenothiazine derivatives are known to be photochemically active and can undergo degradation upon exposure to light, which is a significant concern for their use in pharmaceuticals. researchgate.netrsc.orgnih.gov The photodegradation process often involves the formation of reactive species such as excited states and free radicals. researchgate.net
Upon irradiation, phenothiazines can be excited to a singlet excited state, which can then undergo intersystem crossing to a triplet state. researchgate.net This triplet state is a key intermediate in many photochemical reactions. nih.gov It can react with molecular oxygen via two main pathways:
Type I mechanism: Involves electron transfer, generating a superoxide (B77818) anion and the phenothiazine radical cation. rsc.org
Type II mechanism: Involves energy transfer, producing highly reactive singlet oxygen. rsc.orgingentaconnect.com
The photoproducts formed depend on the specific phenothiazine derivative and the reaction conditions. For example, irradiation of levomepromazine (B1675116) (a methoxy-substituted phenothiazine) in methanol (B129727) under aerobic conditions leads to the formation of its sulfoxide. ingentaconnect.com This photodegradation is proposed to occur through a Type II mechanism involving singlet oxygen. ingentaconnect.com
In the case of 10-methylphenothiazine (B72558) (MPS), both energy transfer (leading to singlet oxygen) and electron transfer (leading to the superoxide anion and the radical cation MPS˙+) are important pathways in its interaction with molecular oxygen. rsc.org The relative contribution of each pathway can be influenced by the reaction environment, such as the presence of micelles. rsc.org
Reactivity of N-10 and Substituent Effects on Reactivity of Phenothiazine Rings
The reactivity of the phenothiazine ring system is significantly influenced by the substituent at the N-10 position and other positions on the aromatic rings. if-pan.krakow.pl
The nitrogen atom at the N-10 position is a key site for chemical modification. rsc.org The presence of a substituent at this position, such as a methyl group in this compound, can affect the electronic properties and conformation of the entire molecule. For instance, N-methylation of phenothiazine has been found to decrease its antioxidant potency compared to the unsubstituted parent compound. nih.gov This highlights the importance of the N-H proton in certain reactions.
The nature of the substituent at the 2-position of the phenothiazine ring has been shown to influence the intensity of the neuroleptic action of these compounds. if-pan.krakow.pl This underscores the structure-activity relationship where even small changes in the chemical structure can lead to significant differences in biological or chemical properties.
Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations. For phenothiazine and its derivatives, kinetic studies have been performed on their oxidation and degradation reactions. nih.govunishivaji.ac.in
The degradation rate of phenothiazine in an acidic, oxygen-saturated medium has been found to be pH-independent up to pH 7.0. nih.gov The degradation of 10-methylphenothiazine is also pH-independent up to pH 7, with the main degradation product being 10-methylphenothiazine 5-oxide. nih.gov However, at lower pH values and higher temperatures, the formation of 3H-phenothiazine-3-one becomes more significant. nih.gov
Thermodynamic studies, often coupled with kinetic investigations, help to understand the spontaneity and energy changes associated with a reaction. science.govresearchgate.net For example, the thermodynamic parameters for the adsorption of a dye onto an activated carbon derived from moringa pod husks were determined to understand the nature of the process. researchgate.net While this specific example does not involve this compound, the principles of applying thermodynamic analysis are broadly applicable to its reactions as well.
The kinetics of photocatalytic and electrocatalytic oxidation processes are also of interest. ntu.edu.cn The rates of these reactions are influenced by various factors, including the concentration of the reactants, the intensity of light (in photocatalysis), and the applied potential (in electrocatalysis). unishivaji.ac.inntu.edu.cn
Supramolecular Chemistry and Advanced Materials Applications of Phenothiazine Scaffolds
Self-Assembly and Ordered Structures of Phenothiazine-Based Molecules
The non-planar, butterfly-shaped structure of the phenothiazine (B1677639) core plays a critical role in directing the self-assembly of its derivatives into ordered supramolecular structures. rsc.orgbohrium.com This assembly is often driven by a combination of non-covalent interactions, most notably π-π stacking, which is influenced by the specific substitution pattern on the phenothiazine ring.
In the solid state, derivatives like 10-Methyl-10H-phenothiazine exhibit ordered packing through such interactions. Crystallographic studies reveal that the phenothiazine unit adopts a non-planar butterfly structure, with the central six-membered ring in a boat conformation. researchgate.net In the crystal lattice of 10-Methyl-10H-phenothiazine, a distinct π-π interaction is observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.6871 (12) Å, facilitating the formation of an ordered three-dimensional structure. researchgate.net
Beyond simple crystal packing, functionalized phenothiazines can form highly ordered self-assembled monolayers (SAMs) on surfaces. For instance, (oligo)phenothiazinyl thioacetates, after in situ deprotection to form thiols, readily self-assemble on gold-coated silicon wafer substrates. beilstein-journals.orgresearchgate.net The formation of these monolayers has been confirmed by ellipsometry, demonstrating a pathway to fabricate ordered molecular films for potential electronic applications. beilstein-journals.org The ability to control the assembly and orientation of these molecules is crucial for harnessing their collective electronic and photophysical properties in thin-film devices.
| Compound | Assembly Type | Key Interaction | Structural Data |
| 10-Methyl-10H-phenothiazine | Crystal Packing | π-π Stacking | Centroid-centroid distance: 3.6871 (12) Å |
| (Oligo)phenothiazinyl thiols | Self-Assembled Monolayer (SAM) | Au-S bonding, π-π Stacking | Monolayer formation confirmed by ellipsometry |
Host-Guest Chemistry and Complexation Behavior Involving Phenothiazine Scaffolds
The unique electronic and structural features of the phenothiazine scaffold make it a versatile component in host-guest chemistry, capable of acting as both a guest and a host in supramolecular complexes. chemrxiv.orgthieme-connect.com
As a guest, the electron-rich phenothiazine moiety shows a significant affinity for various host molecules, particularly cyclodextrins (CDs). nih.gov The complexation of phenothiazine derivatives with β-cyclodextrin (β-CD) and its methylated variants has been studied extensively. nih.govnih.gov For instance, the amphiphilic drug Promethazine (B1679618) hydrochloride, a phenothiazine derivative, forms a 1:1 stoichiometric complex with β-CD in aqueous solution. nih.gov This complexation, driven by the inclusion of one of the drug's phenyl rings into the CD cavity, alters the photophysical properties of the drug. nih.gov Similarly, computational studies on the inclusion complex of 2-Methyl mercapto phenothiazine with hydroxypropyl-β-cyclodextrin show that the aromatic part of the phenothiazine derivative is encapsulated within the host's cavity, stabilized by hydrogen bonds. bas.bg
Phenothiazines can also be incorporated into larger macrocyclic structures to act as hosts. Phenothiazine cyclic hexamers, linked at the 3,7-positions, have been synthesized and shown to encapsulate fullerene C60 in a 1:1 ratio, forming a "Saturn-type" complex. rsc.org Another class of macrocycles, calix[n]phenothiazines, demonstrates the ability to bind both cations and neutral guest molecules. thieme-connect.com For example, calix nih.govphenothiazines can bind ammonium (B1175870) ions and were observed to co-crystallize with a toluene (B28343) solvent molecule in the cavity, highlighting their potential as receptors. thieme-connect.com
| Host | Guest | Association Constant (Kₐ) | Solvent/Method | Reference |
| β-Cyclodextrin | Promethazine hydrochloride | - | Aqueous Solution / Fluorescence Spectroscopy | nih.gov |
| Phenothiazine cyclic hexamer | Fullerene C60 | - | Solution / DFT Calculations | rsc.org |
| 3-(10-phenothiazinyl)propanamide dendrimer | [2-(4-Nitro-phenyl)-ethylcarbamoyl]-methyl}-phosphonic acid dimethyl ester | 10³ to 10⁴ M⁻¹ | Chloroform / NMR | chemrxiv.org |
| Calix nih.govphenothiazine | Ammonium ions | up to 128 M⁻¹ | - / NMR Titration | thieme-connect.com |
Integration into Functional Materials for Optoelectronics
The inherent properties of the phenothiazine scaffold—namely its strong electron-donating character and reversible redox behavior—make it an exceptionally attractive building block for a wide range of organic optoelectronic materials. rsc.orgmanchester.ac.uk Molecular engineering concepts, particularly the "donor–acceptor" (D-A) approach, have led to the synthesis of numerous phenothiazine derivatives with tailored properties like low bandgaps and tunable energy levels for applications in organic solar cells, light-emitting diodes, and sensors. rsc.orgbohrium.com
In D-A systems, the phenothiazine unit serves as a potent electron donor (D), which is covalently linked, often via a π-conjugated bridge, to an electron-acceptor (A) moiety. emerald.com This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for many optoelectronic applications. nih.gov
A variety of acceptor units have been paired with phenothiazine donors. For example, D-A molecules linking a 10-methyl-10H-phenothiazine donor to an anthraquinone (B42736) acceptor have been synthesized and studied. acs.org These systems exhibit ICT and π → π* transitions in the UV-visible range, and their electronic properties can be modulated by changing the number of acceptor units. acs.org Similarly, triads composed of a naphthalenediimide (NDI) acceptor and two phenothiazine (PTZ) donors have been prepared. nih.gov These molecules show strong fluorescence quenching, indicating efficient electron transfer from the PTZ donor to the NDI acceptor upon photoexcitation. nih.gov
The electronic properties of these D-A systems are highly tunable. The choice of N-substituent on the phenothiazine ring, for instance, has a discernible effect. A comparison of 3-phenyl-10H-phenothiazine derivatives revealed that N-alkylation (e.g., with a methyl or hexyl group) diminishes the donor strength compared to the unsubstituted N-H variant. ubbcluj.ro This is attributed to the pseudoaxial orientation of alkyl groups, which reduces the overlap of the nitrogen lone pair with the aromatic π-system. ubbcluj.ro
| Donor (D) | Acceptor (A) | Key Electronic Properties | Reference |
| 10-methyl-10H-phenothiazine | Anthraquinone | Shows ICT and π → π* transitions; larger conjugative effect leads to smaller HOMO-LUMO gap. | acs.org |
| Phenothiazine (PTZ) | Naphthalenediimide (NDI) | Strong fluorescence quenching; photoinduced electron transfer from PTZ to NDI. | nih.gov |
| 10-methyl-10H-phenothiazine-3-carbaldehyde | (Internal D-A) | Aldehyde group acts as an electron-withdrawing substituent, modulating the electronic character. | |
| 3-phenyl-10H-phenothiazine (N-H) | Phenyl (weak acceptor) | Strongest donor character compared to N-methyl and N-hexyl analogues. | ubbcluj.ro |
The efficiency of charge transfer in phenothiazine-based materials is central to their function in optoelectronic devices. Upon absorbing light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating phenothiazine core, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor unit. This creates a charge-separated (CS) state. nih.govnih.gov
The dynamics of this process have been investigated using advanced spectroscopic techniques. In naphthalenediimide-phenothiazine triads, femtosecond transient absorption spectra show that charge separation occurs on an ultrafast timescale of approximately 0.8 picoseconds. nih.gov The subsequent fate of this CS state is crucial; in these systems, charge recombination to form a triplet locally excited state occurs in about 83 picoseconds. nih.gov However, in more polar solvents, the CS state can be stabilized, with lifetimes extending up to 1.2 microseconds in toluene, which is a desirable characteristic for photovoltaic applications. nih.gov
The structural conformation of the phenothiazine core significantly influences these charge transfer characteristics. The flexible, non-planar "butterfly" structure can lead to the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation, which is often associated with fluorescence quenching. nih.gov However, chemical modification, such as oxidizing the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) or sulfone, can rigidify the structure. This change can prevent the formation of the dark TICT state and instead promote a planar intramolecular charge transfer (PICT) state, which is highly fluorescent. nih.gov This strategy of oxygen functionalization provides an effective way to tailor the photophysics of phenothiazine materials, making them suitable for either light-to-current conversion (efficient ICT) or current-to-light conversion (strong fluorescence). nih.gov
| System | Charge Transfer Process | Key Finding | Lifetime/Timescale | Reference |
| Naphthalenediimide-Phenothiazine Triads | Photoinduced Electron Transfer | Ultrafast charge separation | CS takes ~0.8 ps | nih.gov |
| Naphthalenediimide-Phenothiazine Triads | Charge Separation State | CS state lifetime is solvent-dependent | Up to 1.2 µs (in toluene) | nih.gov |
| Naphthalimide-Phenothiazine (Oxygen-free) | Twisted Intramolecular Charge Transfer (TICT) | Efficient ICT, but fluorescence is quenched. | - | nih.gov |
| Naphthalimide-Phenothiazine (Oxygen-functionalized) | Planar Intramolecular Charge Transfer (PICT) | Highly fluorescent excited state is populated. | - | nih.gov |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 3-Methyl-10H-Phenothiazine Chemistry
This compound is a heterocyclic compound featuring a tricyclic structure with a central thiazine (B8601807) ring fused to two benzene (B151609) rings, and a methyl group substituted at the 3-position. ontosight.ai The existing academic literature indicates that it is a stable and lipophilic molecule. ontosight.ai Its fundamental properties are rooted in the phenothiazine (B1677639) core, which is known for its non-planar, butterfly conformation. researchgate.net
The primary role of this compound in the current body of scientific literature is as a chemical intermediate for the synthesis of more complex molecules. ontosight.ai While specific applications of the compound itself are not extensively documented, its structural features suggest potential for further functionalization. ontosight.ai The presence of the electron-donating methyl group on one of the benzene rings is expected to influence the electronic properties of the phenothiazine system, although detailed studies on this specific aspect are limited.
The synthesis of related phenothiazine derivatives often involves multi-step processes. For instance, derivatives of 10-methylphenothiazine (B72558) can be functionalized at the 3-position through reactions like the Vilsmeier-Haack reaction to introduce an aldehyde group. Furthermore, 3-bromo-10-methyl-10H-phenothiazine is utilized as a precursor in Suzuki cross-coupling reactions to form 3-aryl-10H-phenothiazines, highlighting the reactivity of the 3-position for creating new carbon-carbon bonds. ubbcluj.ro These established synthetic methodologies for closely related compounds provide a foundational understanding for the potential chemical transformations of this compound.
The electronic properties of phenothiazines, such as their absorption and emission spectra, are of significant interest. Studies on 3-aryl-10H-phenothiazines show distinct absorption bands in the UV-Vis spectrum, which are influenced by the nature of the substituent at the 3-position. ubbcluj.ro It can be inferred that the methyl group in this compound will similarly modulate the electronic transitions within the molecule. The phenothiazine core is a known electron donor, a property that is central to its application in various fields.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C13H11NS | ontosight.ai |
| Molecular Weight | 211.29 g/mol | ontosight.ai |
| General Description | A stable, lipophilic compound belonging to the phenothiazine class. | ontosight.ai |
| Primary Role | Intermediate in the synthesis of other compounds. | ontosight.ai |
Unexplored Research Avenues and Methodological Advancements for this compound Studies
Despite the rich chemistry of the broader phenothiazine family, this compound itself remains a relatively under-explored molecule. A significant avenue for future research is the comprehensive characterization of its fundamental physicochemical properties. This includes detailed spectroscopic analysis (NMR, IR, Raman, and mass spectrometry) and the determination of its single-crystal X-ray structure to provide a definitive understanding of its solid-state conformation.
The biological activities of this compound are largely uninvestigated. Given that phenothiazine derivatives are known to possess a wide range of pharmacological properties, including antipsychotic, antiemetic, antihistaminic, and anticancer activities, screening this compound for similar bioactivities is a promising research direction. ontosight.aimdpi.comnih.gov The introduction of a methyl group could modulate the lipophilicity and electronic distribution, potentially leading to novel biological effects or improved activity profiles compared to the parent compound.
Methodological advancements in the synthesis of this compound and its derivatives are also a key area for future work. The development of more efficient, atom-economical, and environmentally benign synthetic routes is highly desirable. This could involve exploring modern synthetic techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, or flow chemistry, which have been successfully applied to other heterocyclic systems. researchgate.net Furthermore, the development of catalytic methods for the direct C-H functionalization of the phenothiazine core would provide a more direct and efficient way to synthesize derivatives of this compound.
Another unexplored area is the investigation of the metabolism and potential toxicity of this compound. Understanding how the methyl group influences its metabolic pathways and toxicological profile is crucial for any potential therapeutic applications.
Potential for Development of Novel Chemical Entities Based on the this compound Core in Materials Science
The unique electronic properties of the phenothiazine scaffold make it an attractive building block for the development of novel materials. nih.gov The electron-rich nature of the sulfur and nitrogen atoms confers strong electron-donating capabilities to the phenothiazine core. acs.org The this compound core, with its additional electron-donating methyl group, could serve as a valuable synthon for the creation of new organic electronic materials.
One of the most promising areas is in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenothiazine unit can be incorporated into conjugated polymers and small molecules to act as the donor component in donor-acceptor systems, which are fundamental to the function of these devices. acs.orgnih.gov The methyl group in this compound could enhance the solubility and processability of these materials, which are critical factors for device fabrication.
Furthermore, the reversible redox behavior of phenothiazines makes them suitable for applications in energy storage, such as in organic radical batteries. nih.gov Poly(phenothiazine) derivatives have been investigated as active materials for cathodes. The 3-methyl substituent could be used to tune the redox potential and stability of such polymers.
The development of fluorescent probes and sensors is another exciting avenue. The phenothiazine core can be functionalized to create molecules that exhibit changes in their fluorescence properties in the presence of specific analytes. acs.org The this compound core could be derivatized with various recognition units to develop selective and sensitive sensors for ions, neutral molecules, or biological macromolecules.
Finally, the field of organic photocatalysis has seen a surge in the use of phenothiazine derivatives as potent photoredox catalysts. These catalysts can mediate a variety of chemical transformations using visible light as the energy source. The electronic properties of the this compound core could be harnessed to design new and more efficient organic photocatalysts for a range of synthetic applications.
| Compound | Key Feature/Application | Source |
|---|---|---|
| 10-Methylphenothiazine | Precursor for various derivatives, studied for its electronic properties. | ubbcluj.ro |
| 3-Bromo-10-methyl-10H-phenothiazine | Intermediate for Suzuki cross-coupling reactions. | ubbcluj.ro |
| 10-Methyl-10H-phenothiazine-3-carbaldehyde | Versatile intermediate for synthesizing more complex molecules via its aldehyde group. | |
| Poly(3-vinyl-N-methylphenothiazine) | Investigated as a positive electrode material in organic batteries. | nih.gov |
| N-phenylphenothiazine sulfoxide (B87167) | Acts as a photocatalyst for reductive activation. |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-amino-5-methylbenzenethiol, cyclohexanone |
| Solvent System | Not specified (likely polar aprotic) |
| Column Chromatography | Petroleum ether/EtOAc = 20:1 |
| Yield | 62% |
Advanced Research: How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) are critical for modeling electronic configurations. Key steps include:
- Functional Selection : Combine exact exchange terms (e.g., Becke’s 1993 functional) with gradient-corrected correlation energies to achieve <2.4 kcal/mol deviation in thermochemical data .
- Basis Sets : Use 6-311G(df,p) for accurate harmonic vibrational frequencies and electron density mapping .
- Validation : Compare computed ionization potentials and electron affinities with experimental data from mass spectrometry or cyclic voltammetry .
Note : Contradictions in DFT performance may arise when neglecting exact-exchange terms, leading to overestimated bandgap energies .
Structural Analysis: What crystallographic techniques resolve the molecular conformation of this compound derivatives?
Methodological Answer:
For derivatives like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine :
- Crystallization : Slow evaporation of dichloromethane solutions yields single crystals suitable for X-ray diffraction .
- Data Collection : Use MoKα radiation (λ = 0.22 Å) on a Rigaku Saturn724+ diffractometer. Refinement with SHELXL-2014/7 ensures R-factor <0.037 .
- Key Metrics : Triclinic space group with unit cell parameters Å, Å, Å, and γ = 66.649° .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | (triclinic) |
| Unit Cell Volume | 781.4 Å |
| Resolution | 0.595 Å (θmax) |
| R-Factor | 0.037 |
Advanced Synthesis: How can substituents at the phenothiazine core be modified to study structure-activity relationships (SAR)?
Methodological Answer:
- Electrophilic Substitution : Introduce trifluoromethyl or methoxy groups at the 3-position using halogenated precursors (e.g., 2-amino-5-fluorobenzenethiol) .
- Cross-Coupling : Sonogashira coupling with aryl halides (e.g., 1-iodo-4-nitrobenzene) to attach ethynyl groups at the 10-position .
- Purification : Gel permeation chromatography for high-purity derivatives (e.g., 6.9% yield for nitro-substituted analogs) .
Contradiction Note : Transition-metal-free synthesis (62% yield) vs. palladium-catalyzed methods (lower yields, e.g., 6.9%) highlights trade-offs between efficiency and functional group tolerance.
Biological Evaluation: What methodologies assess this compound’s bioactivity?
Methodological Answer:
- HDAC Inhibition Assays : Synthesize benzhydroxamic acid derivatives (e.g., 5d ) and measure IC values using fluorometric substrates .
- NMR Titration : Monitor chemical shift changes in H NMR (DMSO-d) to confirm binding to target proteins .
- MS Validation : High-resolution ESI+ mass spectrometry (e.g., m/z 384.0568 for CHClNOS) .
Q. Table 3: Bioactivity Data Example
| Derivative | Target | IC (nM) |
|---|---|---|
| 5d | HDAC6 | 635 |
Data Contradictions: How to address discrepancies in reported synthetic yields or computational results?
Methodological Answer:
- Yield Discrepancies : Compare solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., Pd(PPh) vs. CuI) between methods .
- Computational Errors : Validate DFT functionals against experimental thermochemical data (e.g., atomization energies) and adjust exact-exchange percentages .
Advanced Characterization: What spectroscopic techniques differentiate this compound from its isomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
